

Technical Monograph: CC-401 Dihydrochloride Target Pathway & Application Guide

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Compound of Interest

Compound Name: CC 401 dihydrochloride

Cat. No.: B1573856

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Executive Summary

CC-401 dihydrochloride is a potent, second-generation, ATP-competitive inhibitor targeting the c-Jun N-terminal Kinase (JNK) signaling pathway. Unlike broad-spectrum kinase inhibitors, CC-401 exhibits high specificity for the three JNK isoforms (JNK1, JNK2, and JNK3), with K_i values in the low nanomolar range (25–50 nM).[1]

This compound is a critical tool for dissecting the role of the MAPK (Mitogen-Activated Protein Kinase) cascade in stress responses, apoptosis, and fibrotic disease progression. It has demonstrated significant efficacy in preclinical models of renal fibrosis and acute myeloid leukemia (AML), functioning by blocking the phosphorylation of the transcription factor c-Jun, thereby preventing the formation of the AP-1 transcription complex.

Target Identification & Mechanism of Action

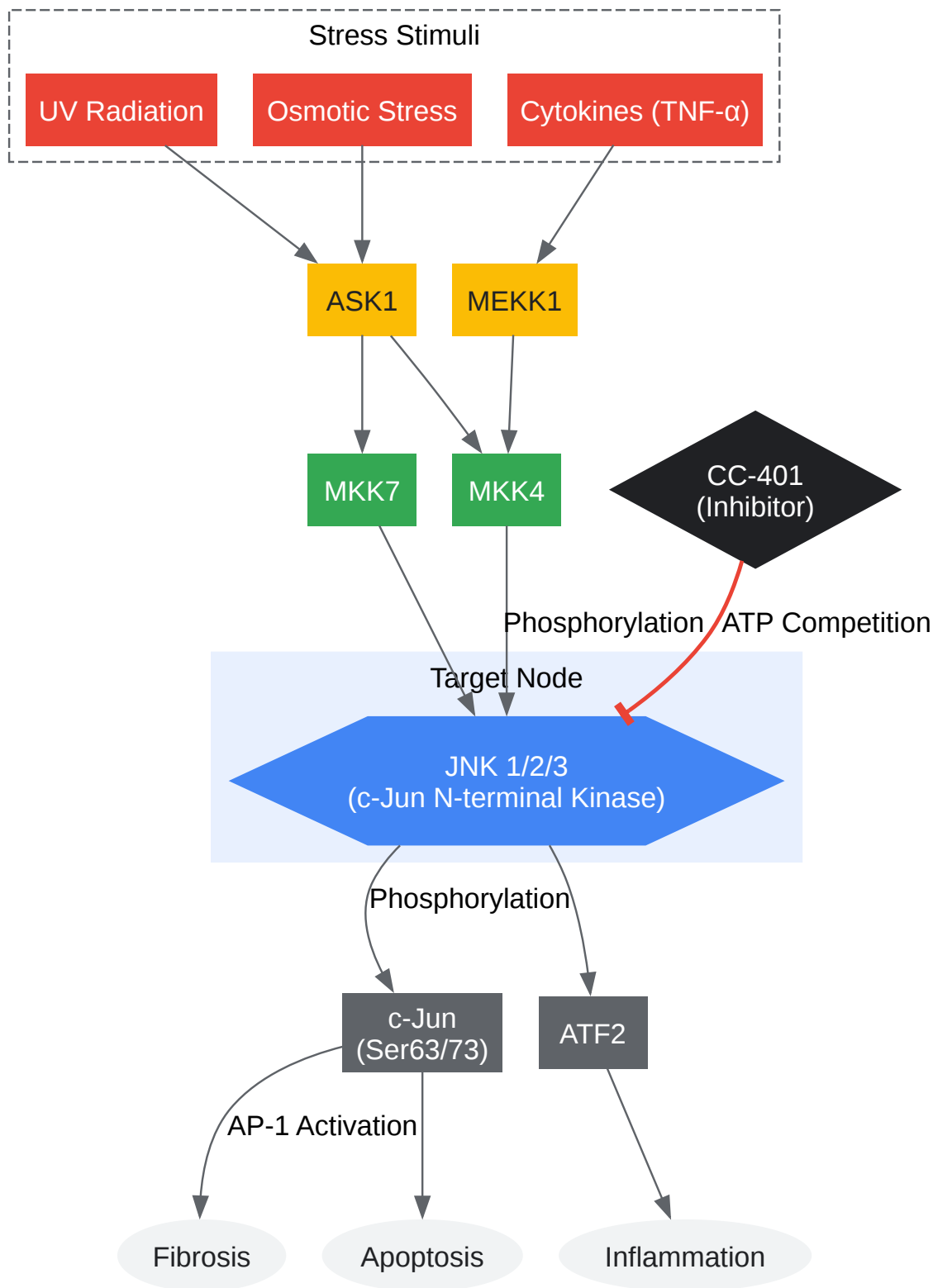
The Core Target: JNK Isoforms

CC-401 targets the JNK subfamily of MAP kinases. These serine/threonine kinases are activated in response to environmental stress (UV radiation, heat shock, osmotic shock), cytokines (TNF- α , IL-1), and growth factors.

- Primary Targets: JNK1 (MAPK8), JNK2 (MAPK9), and JNK3 (MAPK10).
- Binding Mechanism: CC-401 binds competitively to the ATP-binding pocket within the kinase domain of the JNK protein.[1] By occupying this site, it prevents the transfer of the -phosphate from ATP to the N-terminal activation domain of c-Jun.

Pathway Analysis

The JNK pathway operates as a three-tiered cascade. CC-401 intervenes at the terminal kinase level, downstream of MAP2Ks (MKK4/7) and upstream of nuclear transcription factors.



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Figure 1: The JNK Signaling Cascade. CC-401 acts as a checkpoint inhibitor at the JNK node, blocking the transduction of stress signals to the nucleus.

Pharmacological Profile[2][3][4][5]

Potency and Selectivity Data

CC-401 is distinguished by its selectivity profile, avoiding common off-targets like p38 MAPK and ERK which are often cross-inhibited by first-generation compounds (e.g., SP600125).

Table 1: Inhibitory Potency of CC-401

Target Kinase	IC50 / Ki	Selectivity Ratio (vs. JNK)
JNK1	25–50 nM (Ki)	N/A (Primary Target)
JNK2	25–50 nM (Ki)	N/A (Primary Target)
JNK3	25–50 nM (Ki)	N/A (Primary Target)
p38 MAPK	> 3,000 nM	> 60-fold
ERK1/2	> 5,000 nM	> 100-fold
IKK2	> 10,000 nM	> 200-fold
PKC	> 10,000 nM	> 200-fold

Physicochemical Properties (Dihydrochloride Salt)

The dihydrochloride salt form is utilized to improve aqueous solubility, which is critical for biological assays.

- Formulation: CC-401 2HCl is soluble in water (up to ~10-20 mg/mL) and DMSO.
- Stability: Hygroscopic. Store at -20°C, desiccated. Solutions should be prepared fresh or aliquoted and frozen to avoid freeze-thaw cycles.

Experimental Application Guide

Protocol: Cellular Target Engagement Assay

This protocol validates CC-401 activity by measuring the inhibition of c-Jun phosphorylation in response to osmotic stress.

Objective: Quantify reduction in p-c-Jun (Ser63) levels in HK-2 (Human Kidney) cells.

Materials:

- HK-2 Cell Line.[1]
- CC-401 Dihydrochloride (10 mM stock in DMSO).
- Sorbitol (Osmotic stressor).[1]
- Lysis Buffer (RIPA + Phosphatase Inhibitors).
- Primary Antibodies: Anti-p-c-Jun (Ser63), Anti-Total c-Jun, Anti-GAPDH.

Step-by-Step Workflow:

- Cell Seeding:
 - Seed HK-2 cells in 6-well plates at

 cells/well.
 - Incubate for 24 hours to reach 70-80% confluency.
- Starvation (Synchronization):
 - Replace media with serum-free DMEM for 12–16 hours. This reduces basal JNK activity.
- Pre-treatment:
 - Treat cells with CC-401 at varying concentrations (e.g., 0.5, 1.0, 5.0

 M).
 - Include a Vehicle Control (DMSO only).
 - Incubate for 60 minutes at 37°C.

- Stimulation:
 - Add Sorbitol to a final concentration of 0.4 M (induces strong JNK activation).
 - Incubate for 30 minutes.
- Harvest & Lysis:
 - Wash cells 2x with ice-cold PBS.
 - Lyse immediately on ice. Centrifuge at 14,000 x g for 10 min.
- Western Blot Analysis:
 - Load 20-30
g protein per lane.
 - Blot for p-c-Jun. Expectation: Dose-dependent disappearance of the p-c-Jun band in CC-401 treated samples compared to the Sorbitol-only control.

Experimental Logic Diagram



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Figure 2: Validation workflow for CC-401 efficacy in a cellular model.

Therapeutic Implications

Renal Fibrosis

CC-401 has shown robust efficacy in the Unilateral Ureteral Obstruction (UUO) model.

- Mechanism: JNK activation in tubular epithelial cells promotes the transition to a profibrotic phenotype (EMT).

- Outcome: Administration of CC-401 reduces the expression of TGF-1 and collagen deposition, preserving renal architecture.

Oncology (AML)

In Acute Myeloid Leukemia, constitutive JNK activation supports blast cell survival. CC-401 induces apoptosis in AML blasts by destabilizing the balance between pro-apoptotic and anti-apoptotic factors, although clinical development was halted in Phase I.

References

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